4,4-Difluoro-3-methylpiperidin-3-ol

Description

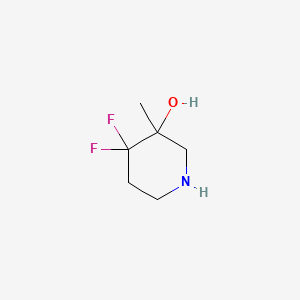

4,4-Difluoro-3-methylpiperidin-3-ol is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a calculated molecular weight of 151.16 g/mol. The compound features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, a hydroxyl group at the 3-position, and a methyl group also at the 3-position.

Properties

Molecular Formula |

C6H11F2NO |

|---|---|

Molecular Weight |

151.15 g/mol |

IUPAC Name |

4,4-difluoro-3-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3 |

InChI Key |

WCPAQKCHLUMOPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCC1(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol typically involves the fluorination of 3-methylpiperidin-3-ol. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 4,4-Difluoro-3-methylpiperidin-3-one.

Reduction: 4,4-Difluoropiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3-methylpiperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-Difluoro-3-methylpiperidin-3-ol with 3,3-Difluoropiperidin-4-ol (CAS: 1239596-54-3), a structurally related compound from the provided evidence .

Structural and Functional Differences

In contrast, 3,3-Difluoropiperidin-4-ol has fluorines at C3, which may increase the electron-withdrawing effect on the adjacent hydroxyl group, altering its acidity and hydrogen-bonding capacity .

Methyl Group vs. Simplicity :

- The 3-methyl group in the target compound introduces steric hindrance, which could reduce rotational freedom and influence binding interactions in biological systems. This substituent is absent in 3,3-Difluoropiperidin-4-ol , making the latter less lipophilic and possibly more water-soluble.

Hydroxyl Position :

- The hydroxyl group at C3 in the target compound versus C4 in the evidence compound may affect intermolecular interactions. A C3-hydroxyl group could participate in intramolecular hydrogen bonding with the adjacent fluorine atoms, whereas a C4-hydroxyl group might engage in stronger solvation or protein-binding interactions .

Physicochemical and Pharmacological Implications

- Metabolic Stability : Fluorination at the 4,4-positions may shield the piperidine ring from oxidative metabolism, whereas 3,3-difluorination could stabilize adjacent functional groups against enzymatic degradation .

- Synthetic Accessibility : The evidence compound (3,3-Difluoropiperidin-4-ol ) is commercially available and widely used in research, while the target compound may require specialized synthetic routes due to its additional methyl group and fluorine placement.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-methylpiperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or fluorination of precursor piperidine derivatives. For example, fluorination steps may require anhydrous conditions and catalysts like DAST (diethylaminosulfur trifluoride). Reaction optimization should include temperature control (e.g., 15–30°C), monitored via HPLC to track intermediate conversion and purity . Key steps:

| Step | Reagents/Conditions | Monitoring |

|---|---|---|

| Fluorination | DAST, DCM, 0°C → RT | TLC/HPLC |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | NMR, MS |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm fluorine positions and stereochemistry.

- Mass Spectrometry (HRMS) for molecular ion verification.

- HPLC (with UV detection at 254 nm) to assess purity (>95% threshold) .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or oxidation. Regularly test stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Q. What common impurities arise during synthesis, and how are they identified?

- Methodological Answer : Typical impurities include de-fluorinated byproducts or ring-opened derivatives. Use LC-MS for impurity profiling and comparative NMR with reference standards .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., ¹⁹F NMR shifts) for fluorinated piperidines be resolved?

- Methodological Answer : Cross-validate with computational methods (DFT calculations for ¹⁹F chemical shifts) and compare with structurally analogous compounds like 3,3-Difluoropiperidin-4-ol (CAS 1239596-54-3) . For ambiguous NOE effects, use variable-temperature NMR to probe conformational dynamics.

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and assess steric/electronic effects of the 3-methyl and 4,4-difluoro groups. Software like Gaussian or ORCA can calculate activation energies, guiding solvent selection (e.g., polar aprotic vs. ethers) .

Q. How to design SAR studies for bioactivity evaluation of derivatives?

- Methodological Answer : Synthesize analogs with modified fluorine positions (e.g., 4-fluoro vs. 3,3-difluoro) and test in vitro assays (e.g., enzyme inhibition, cellular uptake). Compare with bioactive fluorinated pyridine derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) to identify pharmacophore motifs .

Q. What strategies ensure enantiomeric purity during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.